Cas no 89151-44-0 (tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate)

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate structure
89151-44-0 structure
Produktname:tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
CAS-Nr.:89151-44-0
MF:C12H23NO3
MW:229.315923929214
MDL:MFCD03427086
CID:61232
PubChem ID:854140

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • N-Boc-4-Piperidineethanol
    • N-(tert-Butoxycarbonyl)-4-piperidineethanol
    • 4-(2-Hydroxyethyl)piperidine-1-carboxylic acid tert-butyl ester
    • 1-BOC-4-(2-HYDROXYETHYL)PIPERIDINE
    • 2-(3-(benzylaMino)oxetan-3-yl)ethanol
    • Boc-4-(2-hydroxyethyl) piperidine
    • N-BOC-4-piperidine-β-ethanol
    • N-tert-Butoxycarbonyl-4-piperidineethanol
    • tert-Butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
    • Boc-2-(4-piperidyl) ethanol
    • 1-Boc-4-(2-hydroxy-ethyl)-piperidine
    • 1,1-Dimethylethyl 4-(2-hydroxyethyl)-1-piperidinecarboxylate
    • 1-tert-Butoxycarbonyl-4-(2-hydroxyethyl)piperidine
    • 1-tert-Butoxycarbonyl-4-piperidineethanol
    • 2-(N-tert-Butoxycarbonyl-4-piperidinyl)ethanol
    • 2-(N-tert-Butoxycarbonyl-4-piperidyl)ethanol
    • 2-[1-(tert-Butoxycarbonyl)-4-piperidyl]ethanol
    • 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]ethanol
    • 4-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester
    • 4-(2-Hydroxyethyl)-1-(tert-butoxycarbonyl)piperidine
    • 4-(2-Hydroxyethyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester
    • N-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine
    • N-Boc-piperidineethanol
    • tert-Butyl 4-(2-hydroxyethyl)-1-piperidinecarboxylate
    • tert-Butyl 4-(2-hydroxyethyl)tetrahydropyridine-1(2H)-carboxylate
    • 2-(1-(tert-butoxycarbonyl)-4-piperidyl)-ethanol
    • tert-butyl 4-(2hydroxyethyl)piperidine-1-carboxylate
    • STL555024
    • t-butyl 4-(2-hydroxyethyl)tetrahydropyridine-1(2H)-carboxylate
    • 89151-44-0
    • 1-(tert-Butoxycarbonyl)piperidine-4-ethanol
    • 4-(2-hydroxyethyl)-piperidine-1-carboxylic acid tert-butyl ester
    • CS-M1539
    • 1-t-Butyloxycarbonyl-4-(2-hydroxyethyl)piperidine
    • AC-29348
    • 1-t-butoxycarbonyl-4-hydroxyethylpiperidine
    • 4-(2-HYDROXYETHYL)PIPERIDINE, N-BOC PROTECTED
    • 1-t-butoxycarbonyl-4-(2-hydroxyethyl) piperidine
    • DTXSID30357554
    • t-butyl 4-(2-hydroxyethyl)piperidin-1-carboxylate
    • 1-Piperidinecarboxylicacid, 4-(2-hydroxyethyl)-, 1,1-dimethylethyl ester
    • 2-(1-tert-butoxycarbonylpiperidin-4-yl)ethanol
    • 2-(N-tert-butyloxycarbonyl-4-piperidyl)ethanol
    • 4-(2-hydroxyethyl)-1-tert-butoxycarbonylpiperidine
    • CHEMBL5305244
    • BBL101228
    • 1-PIPERIDINECARBOXYLIC ACID, 4-(2-HYDROXYETHYL)-, 1,1-DIMETHYLETHYL ESTER
    • 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)piperidine
    • PB33688
    • SCHEMBL310405
    • TS-00599
    • 4-(2-hydroxyeth-1-yl)-1-t-butoxycarbonylpiperidine
    • 1-t-Butyloxycarbonyl-4-hydroxyethylpiperidine
    • tert-butyl 4-(2 hydroxyethyl)piperidine-1-carboxylate
    • 2-(N-BOC-PIPERIDIN-4-YL)ETHANOL
    • 1-(tert-butoxycarbonyl)piperidin -4-ethanol
    • t-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
    • N-Boc-4-(2-hydroxyethyl)piperidine
    • N-Boc-4-(2-hydroxy-ethyl)-piperidine
    • N-tert-butoxycarbonyl-2-(4-piperidinyl)ethanol
    • 4-(2-Hydroxyeth-1-yl)-1-tert-butoxycarbonylpiperidine
    • EN300-154218
    • tert-Butyl 4-(hydroxyethyl)piperidine-1-carboxylate
    • STR09751
    • AKOS005258053
    • YBNJZIDYXCGAPX-UHFFFAOYSA-N
    • 4-(2-hydroxy-ethyl)piperidine-1-carboxylic acid tert-butyl ester
    • 1,1-dimethylethyl 4-(2-hydroxyethyl)-1-piperidine-carboxylate
    • t-butyl 4-(2-hydroxyethyl)tetrahydro-pyridine-1(2H)-carboxylate
    • N-Boc-4-piperidine-ethanol
    • 4-(2-hydroxy-1-ethyl)-1-tert-butoxycarbonyl-piperidine
    • 1-(tert-Butoxycarbonyl)-4-(2-hydroxyethyl)-piperidine
    • 1-(t-butyloxycarbonyl)-4-(2-hydroxyethyl)piperidine
    • MFCD03427086
    • N-Boc-4-piperidineethanol, 97%
    • SY002535
    • 4-(2-hydroxyethyl)-1-(t-butoxycarbonyl)-piperidine
    • J-524597
    • N-Boc-4-piperidine ethanol
    • N-BOC-2-(piperidin-4-yl)ethanol
    • tert-butyl-4-(2-hydroxyethyl)piperidine-1-carboxylate
    • tert-butyl 4-(2-hydroxyethyl)-piperidine-1-carboxylate
    • tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
    • MDL: MFCD03427086
    • Inchi: 1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h10,14H,4-9H2,1-3H3
    • InChI-Schlüssel: YBNJZIDYXCGAPX-UHFFFAOYSA-N
    • Lächelt: O=C(N1CCC(CCO)CC1)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 229.16800
  • Monoisotopenmasse: 229.16779360g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 16
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 227
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Oberflächenladung: 0
  • Tautomerzahl: nichts
  • XLogP3: 1.5
  • Topologische Polaroberfläche: 49.8Ų

Experimentelle Eigenschaften

  • Farbe/Form: Colorless to Yellow Liquid
  • Dichte: 1.043 g/mL at 25 °C(lit.)
  • Siedepunkt: 120-150 °C/0.5 mmHg(lit.)
  • Flammpunkt: Fahrenheit: >230° f
    Celsius: >110° c
  • Brechungsindex: n20/D 1.4730(lit.)
  • PSA: 49.77000
  • LogP: 1.95380
  • Löslichkeit: Nicht bestimmt

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Sicherheitsinformationen

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Zolldaten

  • HS-CODE:2933399090
  • Zolldaten:

    China Zollkodex:

    2933399090

    Übersicht:

    299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Enamine
EN300-157525-0.25g
tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
89151-44-0
0.25g
$70.0 2023-02-14
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY002535-100g
N-Boc-4-piperidineethanol
89151-44-0 ≥97%
100g
¥1335.00 2024-07-09
TRC
B657230-10g
N-BOC-4-piperidine-β-ethanol
89151-44-0
10g
$ 210.00 2022-06-07
eNovation Chemicals LLC
D260064-500g
N-BOC-4-PIPERIDINEETHANOL
89151-44-0 95%
500g
$2500 2024-05-24
TRC
B657230-10 g
N-BOC-4-piperidine-β-ethanol
89151-44-0
10g
$ 210.00 2022-01-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045775-5g
N-Boc-4-Piperidineethanol
89151-44-0 98%
5g
¥100.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1045775-100g
N-Boc-4-Piperidineethanol
89151-44-0 98%
100g
¥1868.00 2024-04-26
Apollo Scientific
OR1989-1g
4-(2-Hydroxyethyl)piperidine, N-BOC protected
89151-44-0 97%
1g
£16.00 2025-02-19
SHENG KE LU SI SHENG WU JI SHU
sc-255342-1g
N-Boc-4-piperidineethanol,
89151-44-0
1g
¥316.00 2023-09-05
Enamine
EN300-154218-5.0g
tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
89151-44-0
5g
$576.0 2023-06-05

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 0 °C
Referenz
Synthesis of Quinuclidines by Intramolecular Silver-Catalysed Amine Additions to Alkynes
Breman, Arjen C.; Ruiz-Olalla, Andrea; van Maarseveen, Jan H.; Ingemann, Steen; Hiemstra, Henk, European Journal of Organic Chemistry, 2014, 2014(33), 7413-7425

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  30 h, 23 °C
Referenz
A practical synthesis of S-quinuclidine-2-carboxylic acid and its enantiomer
Mi, Yuan; Corey, E. J., Tetrahedron Letters, 2006, 47(15), 2515-2516

Synthetic Routes 3

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  1 h, reflux
Referenz
tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent
Du, Fangyu; Zhou, Qifan; Fu, Yang; Zhao, Hanqi; Chen, Yuanguang; et al, New Journal of Chemistry, 2019, 43(17), 6549-6554

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Chloroform ;  0 °C; 1 h, 0 °C; 16 h, rt
Referenz
N-Substituted Piperidinyl Alkyl Imidazoles: Discovery of Methimepip as a Potent and Selective Histamine H3 Receptor Agonist
Kitbunnadaj, Ruengwit; Hashimoto, Takeshi; Poli, Enzo; Zuiderveld, Obbe P.; Menozzi, Alessandro; et al, Journal of Medicinal Chemistry, 2005, 48(6), 2100-2107

Synthetic Routes 5

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 1.5 h, rt
Referenz
Chemo- and regioselective direct functional group installation through catalytic hydroxy group selective conjugate addition of amino alcohols to α,β-unsaturated sulfonyl compounds
Li, Zhao; Yazaki, Ryo; Ohshima, Takashi, Organic Letters, 2016, 18(14), 3350-3353

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  30 min, 10 - 23 °C; overnight, rt
Referenz
Discovery of a Novel, Highly Potent, and Selective Thieno[3,2-d]pyrimidinone-Based Cdc7 Inhibitor with a Quinuclidine Moiety (TAK-931) as an Orally Active Investigational Antitumor Agent
Kurasawa, Osamu ; Miyazaki, Tohru; Homma, Misaki; Oguro, Yuya; Imada, Takashi; et al, Journal of Medicinal Chemistry, 2020, 63(3), 1084-1104

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Cuprous iodide ,  Gold trichloride ;  0.1 MPa, rt; 24 h, 0.4 MPa, 50 °C
Referenz
Sustainable Route Toward N-Boc Amines: AuCl3/CuI-Catalyzed N-tert-butyloxycarbonylation of Amines at Room Temperature
Cao, Yanwei ; Huang, Yang; He, Lin, ChemSusChem, 2022, 15(4),

Synthetic Routes 8

Reaktionsbedingungen
1.1 Solvents: Dichloromethane ;  overnight, rt
Referenz
Orthogonal C-O Bond Construction with Organogermanes
Dahiya, Amit; Gevondian, Avetik G.; Schoenebeck, Franziska, Journal of the American Chemical Society, 2023, 145(14), 7729-7735

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  1 h, 0 °C; 16 h, rt
Referenz
En Route to a Practical Primary Alcohol Deoxygenation
Dai, Xi-Jie; Li, Chao-Jun, Journal of the American Chemical Society, 2016, 138(16), 5433-5440

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Raw materials

tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate Preparation Products

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:89151-44-0)tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate
A843074
Reinheit:99%/99%
Menge:100g/500g
Preis ($):177.0/886.0